
6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PTUPB and has a molecular formula of C14H16N6O2.
Scientific Research Applications
Coordination Chemistry and Crystal Engineering
Compounds related to 6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one have been investigated for their potential in coordination chemistry and crystal engineering. These molecules, due to their ability to chelate suitable metals, are utilized in the creation of complex structures through multiple coordinative interactions and hydrogen bonds. Their structural features enable the formation of cationic chelates with metals like Ag(I), highlighting their importance in designing metal-organic frameworks (MOFs) and engineering hydrogen-bonded crystals with potential applications in catalysis, gas storage, and separation technologies (Duong et al., 2011).
Molecular Docking and Antimicrobial Activity
Research on derivatives of the specified compound has also encompassed the synthesis of novel molecules for biological screening. These derivatives have undergone in silico molecular docking screenings against target proteins, revealing moderate to good binding energies. This suggests potential for therapeutic applications, especially as some of these molecules have exhibited antimicrobial and antioxidant activities. Such studies contribute to the development of new drugs and therapeutic agents, emphasizing the compound's relevance in pharmaceutical research (Flefel et al., 2018).
Drug Delivery Systems
Innovative approaches to drug delivery have exploited the structural characteristics of these compounds. For instance, encapsulation of lipophilic pyrenyl derivatives within water-soluble metalla-cages demonstrates the compound's utility in creating host-guest systems for drug delivery. These systems enhance the solubility and bioavailability of drugs, offering new strategies for targeting and releasing therapeutic agents within the body. The cytotoxicities of these compounds against cancer cells have been studied, indicating their potential in chemotherapy and cancer treatment (Mattsson et al., 2010).
properties
IUPAC Name |
2-methyl-6-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-16-11(19)3-2-10(14-16)12(20)17-6-4-9(8-17)18-7-5-13-15-18/h2-3,5,7,9H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHSRZJSNYHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

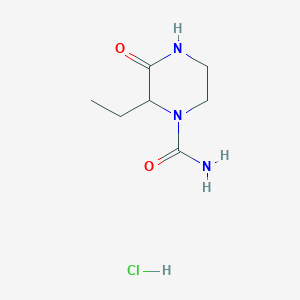
![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448419.png)
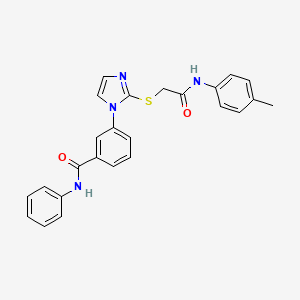
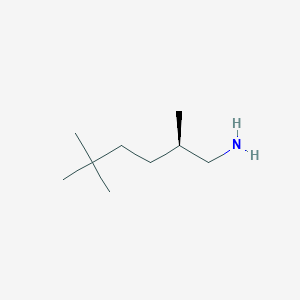
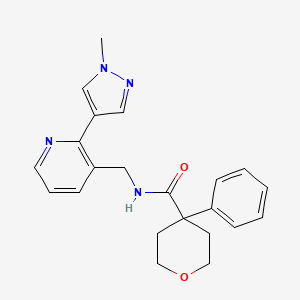
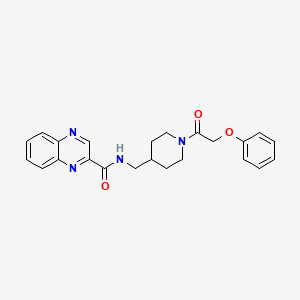


![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448430.png)
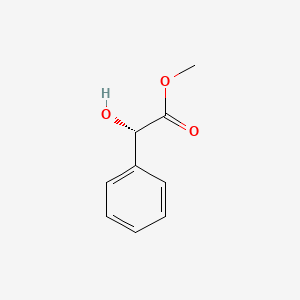

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2448437.png)
![3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2448440.png)
![2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide](/img/structure/B2448441.png)